molecular formula C18H17ClN4O2 B2701322 1-(3-chlorophenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1032229-34-7

1-(3-chlorophenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2701322
CAS No.: 1032229-34-7
M. Wt: 356.81
InChI Key: LKQYBJZZYBAXAR-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the Hydroxyethylphenyl Group: The hydroxyethylphenyl group can be attached through a Friedel-Crafts acylation reaction, followed by reduction to introduce the hydroxyethyl functionality.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorophenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with specific receptors on cell surfaces to modulate cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with essential cellular processes, such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different position of the chlorine atom.

    1-(3-bromophenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    1-(3-chlorophenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

1-(3-chlorophenyl)-N-(3-(1-hydroxyethyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-11-17(21-22-23(11)16-8-4-6-14(19)10-16)18(25)20-15-7-3-5-13(9-15)12(2)24/h3-10,12,24H,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQYBJZZYBAXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC(=C3)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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